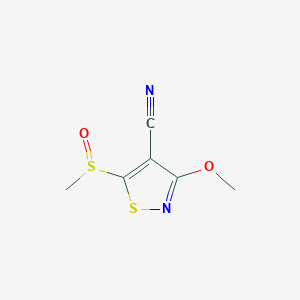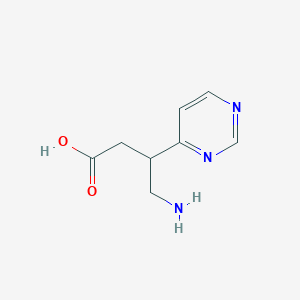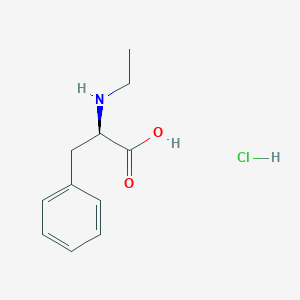
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes an ethylamino group and a phenylpropanoic acid moiety. It is often used in research and industrial applications due to its specific properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylalanine derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the amino group using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride: The enantiomer of the compound with similar properties but different biological activity.
(2R)-2-(methylamino)-3-phenylpropanoicacidhydrochloride: A structurally similar compound with a methylamino group instead of an ethylamino group.
(2R)-2-(ethylamino)-3-(4-hydroxyphenyl)propanoicacidhydrochloride: A derivative with a hydroxyl group on the phenyl ring.
Uniqueness
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride is unique due to its specific chiral configuration and the presence of the ethylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
(2R)-2-(ethylamino)-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-12-10(11(13)14)8-9-6-4-3-5-7-9;/h3-7,10,12H,2,8H2,1H3,(H,13,14);1H/t10-;/m1./s1 |
InChI-Schlüssel |
AJCNEMCVBCSJSR-HNCPQSOCSA-N |
Isomerische SMILES |
CCN[C@H](CC1=CC=CC=C1)C(=O)O.Cl |
Kanonische SMILES |
CCNC(CC1=CC=CC=C1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


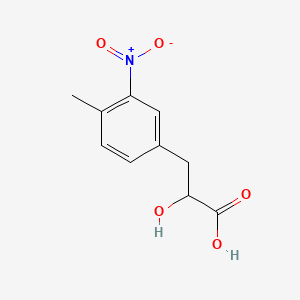
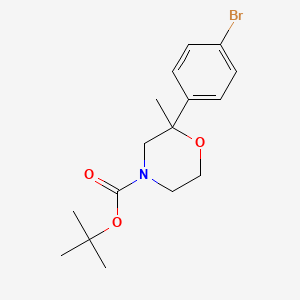

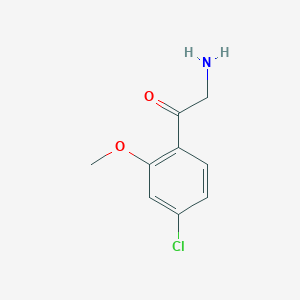

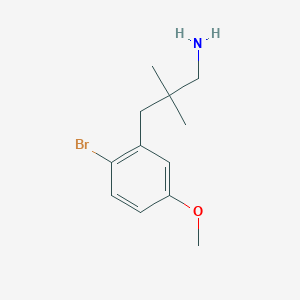
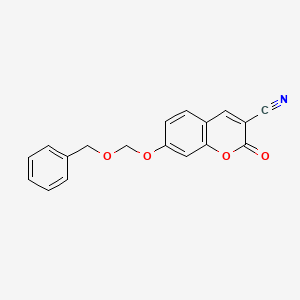


![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)

